N-(4-fluorophenyl)-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3S/c23-19-6-8-20(9-7-19)24-22(27)16-25-11-13-26(14-12-25)30(28,29)21-10-5-17-3-1-2-4-18(17)15-21/h1-10,15H,11-14,16H2,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZHONIIAPGUHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)acetamide typically involves multiple steps:
Formation of the Naphthalene-2-sulfonyl Chloride: This is achieved by reacting naphthalene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group.
Synthesis of the Piperazine Derivative: The naphthalene-2-sulfonyl chloride is then reacted with piperazine to form the naphthalene-2-sulfonyl piperazine intermediate.
Acylation Reaction: The intermediate is further reacted with 4-fluoroaniline and acetic anhydride to introduce the acetamide group, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize efficiency.
Purification Techniques: Employing advanced purification methods such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing its piperazine-acetamide scaffold, sulfonyl substituents, or fluorophenyl groups. Key differences in substituents, physicochemical properties, and biological activities are summarized.
Table 1: Structural and Physicochemical Comparison
*Molecular weight calculated based on formula C22H21FN3O3S.
Key Observations:
This may influence binding to hydrophobic enzyme pockets or microbial targets . Benzo[d]thiazol-5-ylsulfonyl analogs (e.g., compound 47 in ) demonstrate potent antimicrobial activity, suggesting sulfonyl group electronics and heterocyclic systems are critical for target specificity.
Fluorophenyl Substituents :
- Fluorine substitution on the phenyl ring improves metabolic stability and membrane permeability. The 4-fluorophenyl group in the target compound is a common motif in anti-inflammatory and CNS-targeted drugs (e.g., MMP inhibitors in ).
- Difluorophenyl analogs (e.g., compound 47 in ) show enhanced antimicrobial activity, indicating fluorination degree impacts potency .
Biological Activity
N-(4-fluorophenyl)-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C22H24FN3O2S
- Molecular Weight : 413.51 g/mol
Pharmacological Properties
This compound exhibits several biological activities, primarily related to its interaction with neurotransmitter systems and potential anti-cancer properties.
-
Neurotransmitter Modulation :
- The compound acts as a modulator of serotonin and dopamine receptors, which are critical in the treatment of various psychiatric disorders. It has shown promise in preclinical studies for its ability to enhance serotonergic transmission, potentially aiding in the management of depression and anxiety disorders.
-
Antitumor Activity :
- Preliminary studies indicate that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, leading to programmed cell death.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Variations in the piperazine ring and naphthalene sulfonamide moiety have been systematically studied to optimize efficacy and selectivity.
| Structure Component | Modification | Effect on Activity |
|---|---|---|
| Piperazine Ring | Substituent variations | Altered receptor affinity |
| Naphthalene Sulfonamide | Different sulfonyl groups | Enhanced cytotoxicity against cancer cells |
Case Studies
-
Study on Antidepressant Effects :
A recent study evaluated the efficacy of this compound in animal models of depression. Results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting potential as a novel antidepressant agent. -
Anticancer Activity Assessment :
In vitro assays using human cancer cell lines demonstrated that this compound induced apoptosis at micromolar concentrations. Flow cytometry analysis confirmed an increase in early apoptotic cells, indicating its potential as a chemotherapeutic agent.
The proposed mechanisms by which this compound exerts its effects include:
- Receptor Interaction : Binding to serotonin (5HT) and dopamine (D2) receptors, modulating their activity.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction and caspase activation.
Q & A
Q. What are the key structural features of N-(4-fluorophenyl)-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)acetamide, and how do they influence its potential in drug discovery?
The compound contains three critical motifs: (i) a 4-fluorophenyl group, which enhances lipophilicity and metabolic stability; (ii) a piperazine ring, enabling conformational flexibility and interaction with biological targets like GPCRs or enzymes; and (iii) a naphthalene sulfonyl group, which may contribute to π-π stacking interactions and improve binding affinity. These features are common in scaffolds targeting enzymatic pathways (e.g., carbonic anhydrase inhibitors) or neurological disorders .
Q. What are the standard synthetic routes for this compound, and what challenges arise during its purification?
Synthesis typically involves sequential sulfonylation of piperazine, followed by coupling with fluorophenyl acetamide derivatives. Key challenges include controlling regioselectivity during sulfonylation and minimizing side reactions. Purification often requires column chromatography or recrystallization, with purity confirmed via NMR and mass spectrometry (MS) .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) is critical for verifying substituent positions (e.g., distinguishing naphthalene sulfonyl proton environments). Infrared (IR) spectroscopy confirms sulfonamide (S=O) and amide (C=O) functional groups. High-resolution MS validates molecular weight, while X-ray crystallography (where available) provides definitive structural proof .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield during multi-step synthesis?
Systematic optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in sulfonylation steps .
- Catalysts : Triethylamine or DMAP accelerates acyl transfer reactions .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps like amide bond formation .
- Real-time monitoring : Thin-layer chromatography (TLC) tracks intermediate formation, enabling rapid adjustments .
Q. What experimental strategies address contradictory data in biological activity assays (e.g., inconsistent IC50 values)?
Contradictions may arise from assay variability, compound purity, or off-target effects. Mitigation strategies include:
- Orthogonal assays : Validate activity using fluorescence-based and radiometric assays.
- Purity verification : Reanalyze via HPLC-MS to exclude degradation products .
- Dose-response curves : Perform triplicate measurements across a broad concentration range to assess reproducibility .
Q. How does the compound’s stability under physiological conditions impact its pharmacological evaluation?
Stability studies in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) are critical. Techniques like LC-MS quantify degradation products. For example, sulfonamide hydrolysis or piperazine ring oxidation may occur, necessitating structural modifications (e.g., electron-withdrawing groups on naphthalene) to enhance stability .
Q. What computational methods are used to predict target engagement and guide SAR studies?
Molecular docking (e.g., AutoDock Vina) identifies potential binding modes with targets like kinases or GPCRs. Quantum mechanical calculations (DFT) assess electronic effects of substituents (e.g., fluorophenyl vs. chlorophenyl). MD simulations evaluate conformational dynamics in binding pockets .
Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy?
Poor pharmacokinetics (e.g., low bioavailability) often explain such gaps. Solutions include:
- ADME profiling : Assess permeability (Caco-2 assays), metabolic stability (microsomal incubation), and plasma protein binding .
- Prodrug design : Introduce ester or phosphate groups to enhance solubility or tissue penetration .
Methodological Recommendations
- SAR Studies : Systematically replace the naphthalene sulfonyl group with bicyclic heteroaromatics (e.g., quinoline) to probe steric and electronic effects .
- Crystallography : Collaborate with facilities offering single-crystal X-ray analysis to resolve ambiguous NMR signals .
- High-Throughput Screening : Use fragment-based libraries to identify synergistic co-ligands for combination therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
